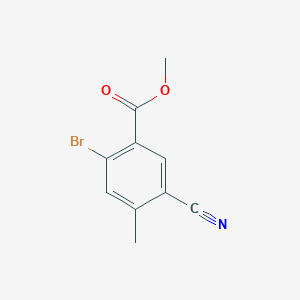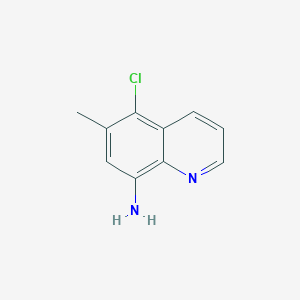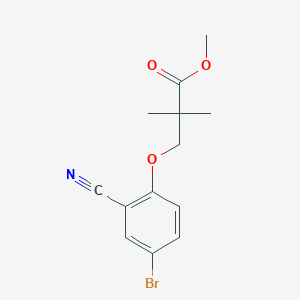![molecular formula C8H14ClNO2 B1403430 Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride CAS No. 1392804-60-2](/img/structure/B1403430.png)
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride
概要
説明
“Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1392804-60-2 . It has a molecular weight of 191.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13NO2.ClH/c1-11-7(10)8-4-6(5-8)2-3-9-8;/h6,9H,2-5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .科学的研究の応用
Asymmetric Synthesis and Bicyclic Amino Acid Derivatives
Researchers have developed methods for the asymmetric synthesis of bicyclic amino acid derivatives, utilizing Aza-Diels-Alder reactions in aqueous solutions. These synthetic routes aim to create novel structures with potential applications in drug design, showcasing the versatility of methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride in synthesizing complex molecules with high stereoselectivity (Waldmann & Braun, 1991).
Microwave-assisted Synthesis
The use of microwave-assisted synthesis techniques has been explored to efficiently produce methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, demonstrating the compound's adaptability in rapid and high-yield chemical reactions. This approach not only shortens the reaction time but also improves the yield, signifying an advancement in synthetic organic chemistry (Onogi, Higashibayashi, & Sakurai, 2012).
Synthesis of Enantiopure Analogues
The synthesis of enantiopure analogues of 3-hydroxyproline from this compound has been reported, underlining the compound's role in creating stereochemically complex and biologically significant molecules. These analogues serve as valuable intermediates for further chemical transformations, potentially leading to the discovery of new therapeutics (Avenoza et al., 2002).
Conformationally Restricted Acid Analogues
Research has been conducted on the practical syntheses of conformationally restricted nonchiral pipecolic acid analogues, highlighting the strategic utility of this compound in constructing pipecolic acid derivatives. These compounds are of interest due to their constrained structures, which may offer unique interactions with biological targets (Radchenko et al., 2009).
Novel Routes to Ethanoproline
A novel approach to synthesizing 2-azabicyclo[2.2.1]heptane-1-carboxylic acid (2,4-ethanoproline) from (2S,4R)-4-hydroxyproline has been documented. This work exemplifies the creative use of this compound in accessing new proline homologues, further expanding the repertoire of amino acid derivatives available for research and development in peptide chemistry (Grygorenko, Komarov, & Cativiela, 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
作用機序
Mode of Action
It is known that the compound belongs to the class of azabicycloheptanes, which are often involved in various chemical reactions such as palladium-catalyzed 1,2-aminoacyloxylation .
Biochemical Pathways
It is known that azabicycloheptanes can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Result of Action
It is known that azabicycloheptanes have been considered as potential bioisosteres of meta-substituted arenes and pyridines, which are highly relevant in medicinal chemistry research .
Action Environment
It is known that the compound is stored at room temperature and is stable under normal conditions .
生化学分析
Biochemical Properties
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmitter breakdown. Additionally, it binds to proteins like nicotinic acetylcholine receptors, modulating their activity. These interactions are crucial in understanding its potential therapeutic applications and side effects .
Cellular Effects
The effects of this compound on various cell types are profound. In neuronal cells, it influences cell signaling pathways by inhibiting acetylcholinesterase, leading to increased acetylcholine levels. This can enhance synaptic transmission and potentially improve cognitive functions. In non-neuronal cells, it may affect gene expression and cellular metabolism by interacting with nicotinic receptors, thereby altering cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. This inhibition leads to prolonged neurotransmitter activity. Additionally, it activates nicotinic acetylcholine receptors by binding to their ligand-binding sites, resulting in receptor activation and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature conditions. Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of acetylcholinesterase and prolonged receptor activation observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it enhances cognitive functions by increasing acetylcholine levels. At high doses, it can cause toxic effects such as muscle tremors and respiratory distress due to excessive receptor activation. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include its breakdown and elimination. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its conversion into inactive metabolites. These metabolites are then excreted through renal pathways. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter metabolite levels in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. Transporters and binding proteins facilitate its movement across cell membranes, ensuring its localization to target sites. Its distribution within tissues is influenced by factors such as lipid solubility and protein binding .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized to the synaptic cleft in neuronal cells, where it inhibits acetylcholinesterase and activates nicotinic receptors. Targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its efficacy in modulating cellular processes .
特性
IUPAC Name |
methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-4-6(5-8)2-3-9-8;/h6,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJZJNMZEARKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)CCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1392804-60-2 | |
| Record name | 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



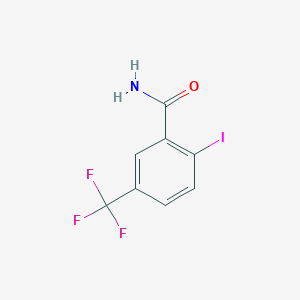
![Spiro[2.3]hexan-5-ylmethanol](/img/structure/B1403350.png)
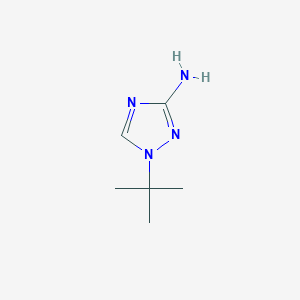
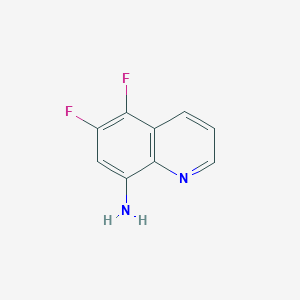

![(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1403356.png)


![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1403359.png)
